2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing derivatives of compounds with complex structures, including triazole and pyrrolo[3,4-d][1,2,3]triazole moieties, to explore their potential biological activities. For instance, amino acid ester derivatives containing 5-fluorouracil were synthesized to investigate their antitumor activities against leukemia and liver cancer cell lines, demonstrating the interest in developing novel therapeutics through structural modification of existing drugs (J. Xiong et al., 2009).
Anticancer Applications
Another study described the preparation of a new derivative with potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting the compound's potential as an effective anti-cancer agent (Y. Riadi et al., 2021).
Interaction and Bonding Studies
Research into the interaction and bonding characteristics of ethyl 2-triazolyl-2-oxoacetate derivatives revealed significant insights into the nucleophilic/electrophilic nature of the -COOEt and -CO- groups. These findings are crucial for understanding how such compounds can form self-assembled dimers in solid states, impacting their potential applications in materials science and drug design (Muhammad Naeem Ahmed et al., 2020).
Herbicidal Activity
In the agricultural sector, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized and demonstrated effective herbicidal activities against various dicotyledonous weeds. This suggests the potential of such compounds in developing new herbicides (Daoxin Wu et al., 2011).
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazol-5-ylidene core have been studied for their unique electronic properties, making them attractive scaffolds for catalysis and optical materials .
Mode of Action
It’s known that 1,2,3-triazol-5-ylidenes can exhibit a strong electron donor effect, which can influence their interaction with targets .
Biochemical Pathways
Compounds with a similar 1,2,3-triazol-5-ylidene core have been studied for their potential in catalysis and optical materials, suggesting they may interact with various biochemical pathways .
Result of Action
Compounds with a similar 1,2,3-triazol-5-ylidene core have shown potential in various applications, including catalysis and optical materials .
Action Environment
It’s known that the electronic properties of 1,2,3-triazol-5-ylidenes can be tuned by introducing p-block elements on the wingtip (c4 position), suggesting that the compound’s action may be influenced by its chemical environment .
Future Directions
Properties
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-2-12-7-9-13(10-8-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21/h3-10,17-18H,2,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUJTQXAXKCQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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